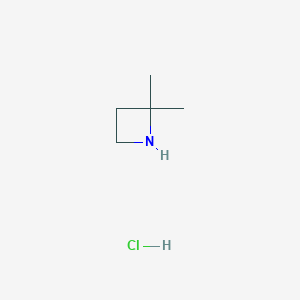

2,2-Dimethylazetidine hydrochloride

Description

BenchChem offers high-quality 2,2-Dimethylazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6-5;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFLUJFTPGVNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

gem-dimethyl substituted azetidine building blocks

An In-depth Technical Guide to Gem-Dimethyl Substituted Azetidine Building Blocks

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Saturated four-membered heterocycles, particularly azetidines, have become increasingly vital motifs in modern drug discovery.[1][2] Their inherent structural rigidity, sp³-rich character, and ability to improve physicochemical properties like solubility make them attractive scaffolds.[3][4] This guide focuses on a specific, high-value subclass: gem-dimethyl substituted azetidines. The incorporation of a 3,3-dimethyl group onto the azetidine ring is not a trivial substitution; it is a strategic design element that leverages the "gem-dimethyl effect" to confer significant advantages in metabolic stability, conformational control, and potency.[5][6] We will explore the foundational principles behind these advantages, detail robust synthetic strategies for accessing these building blocks, provide practical experimental protocols, and discuss their application in medicinal chemistry as versatile bioisosteres and core structural components.[3][7]

The Strategic Advantage: Unpacking the gem-Dimethyl Effect in Azetidine Scaffolds

The gem-dimethyl group, where two methyl groups are attached to the same carbon atom, is a structural feature frequently found in natural products and has been widely adopted by medicinal chemists to optimize drug candidates.[6][8] When installed on an azetidine ring, typically at the C-3 position, this moiety imparts a unique combination of beneficial properties rooted in stereoelectronic and steric effects. These advantages collectively contribute to the development of molecules with superior pharmacological profiles.[9]

Key benefits include:

-

Enhanced Metabolic Stability: The quaternary carbon created by the gem-dimethyl group acts as a "metabolic shield." It is sterically hindered and lacks a hydrogen atom, making it resistant to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[9] This can significantly prolong a compound's half-life.

-

Conformational Rigidity: The Thorpe-Ingold effect posits that gem-dialkyl substitution on a carbon atom decreases the internal bond angle, which in a cyclic system, restricts the conformational flexibility of the ring.[5][6] For an azetidine, this leads to a more well-defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity.[6][8]

-

Improved Pharmacokinetics (DMPK): By blocking metabolic hotspots and influencing properties like lipophilicity, the gem-dimethyl group can lead to a more desirable overall DMPK profile, including better oral bioavailability and a more predictable dose-response relationship.[5][6]

-

Bioisosteric Replacement: The 3,3-dimethylazetidine motif can serve as a versatile bioisostere. It can replace other functionalities like a cyclobutane ring, an isopropyl group, or even a carbonyl group (in the context of its oxetane counterpart), while introducing a basic nitrogen center that can be used to tune solubility and form salt-based formulations.[3][10][11]

Caption: Logical relationship of gem-dimethyl substitution benefits.

Synthetic Strategies for 3,3-Dimethylazetidine Building Blocks

The synthesis of highly strained four-membered rings like azetidines can be challenging.[12][13] However, several reliable routes have been developed, typically starting from commercially available precursors. A common and effective strategy involves the construction of an N-protected 3-azetidinone, which serves as a key intermediate for introducing the gem-dimethyl group.

A representative synthetic pathway proceeds as follows:

-

Protection: The nitrogen of a suitable precursor, such as azetidin-3-ol, is protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions.[14]

-

Oxidation: The hydroxyl group of the N-protected azetidin-3-ol is oxidized to a ketone, yielding N-Boc-3-azetidinone.

-

Gem-Dimethylation: The key step involves the addition of two methyl groups to the carbonyl carbon. This is classically achieved via a Grignard reaction using an excess of methylmagnesium bromide (MeMgBr). The reaction proceeds through a tertiary alcohol intermediate which may be carried forward or formed in situ.

-

Deprotection: The Boc protecting group is removed, typically with a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to yield the final 3,3-dimethylazetidine, often isolated as a stable hydrochloride salt.[14][15]

Caption: Representative synthesis of a 3,3-dimethylazetidine core.

Profile of a Key Building Block: 3,3-Dimethylazetidine Hydrochloride

3,3-Dimethylazetidine and its N-protected derivatives are foundational building blocks for introducing the gem-dimethyl azetidine motif. The hydrochloride salt is particularly useful as it is typically a stable, crystalline solid that is easier to handle and store than the free base.

| Property | Value | Source |

| Compound Name | 3,3-Dimethylazetidine hydrochloride | [16] |

| CAS Number | 89381-03-3 | [17] |

| Molecular Formula | C₅H₁₂ClN | [16] |

| Molecular Weight | 121.61 g/mol | [16][17] |

| Appearance | White to off-white solid (typical) | |

| Parent Compound | 3,3-Dimethylazetidine (CID: 12674607) | [16] |

Detailed Experimental Protocol: Synthesis of tert-butyl 3,3-dimethylazetidine-1-carboxylate

This protocol describes a representative synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This procedure is intended for trained organic chemists in a properly equipped laboratory.

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (for extraction)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice-water bath.

-

Grignard Addition: While stirring vigorously, slowly add methylmagnesium bromide solution (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate intermediate. (Note: In many cases, the subsequent dehydration/reduction can be performed on crude material).

-

(Further functionalization to achieve the final product would involve dehydration followed by reduction, or a related one-pot procedure, which is beyond the scope of this specific protocol but follows standard organic transformations).

Caption: Workflow for the synthesis and purification of the azetidine core.

Applications in Drug Discovery

The unique properties of gem-dimethyl substituted azetidines make them highly sought-after building blocks in pharmaceutical research. Their incorporation has proven beneficial in a range of therapeutic areas.

-

Scaffolds for Focused Libraries: These building blocks are ideal for creating focused libraries of novel compounds for high-throughput screening (HTS).[2] The rigid azetidine core provides a well-defined exit vector for further diversification, while the gem-dimethyl group ensures a degree of metabolic stability is pre-installed in all library members.

-

Case Study: Kinase Inhibitors: The patent literature reveals the use of dimethyl amino azetidine amides as inhibitors of Janus kinase (JAK), which are targets for respiratory diseases like asthma.[18] This highlights their utility in constructing complex molecules for validated and challenging biological targets.

-

Bioisosteric Replacement for Improved Properties: In a program targeting Cav2.2 channel inhibitors, a labile sulfonamide moiety was successfully replaced with a gem-dimethylsulfone bioisostere.[7] While not an azetidine, this case demonstrates the principle of using the gem-dimethyl group to solve metabolic liabilities. Applying this logic, a 3,3-dimethylazetidine can act as a metabolically robust, rigid replacement for a pyrrolidine or piperidine ring that may be susceptible to metabolic degradation at the analogous position.[3][7]

Conclusion

Gem-dimethyl substituted azetidine building blocks represent a powerful tool in the arsenal of the modern medicinal chemist. They are more than simple saturated heterocycles; they are sophisticated scaffolds engineered to overcome common challenges in drug development. By leveraging the conformational constraints of the Thorpe-Ingold effect and the metabolic resistance of a quaternary carbon, these building blocks enable the design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles.[5][9] As the demand for novel, sp³-rich chemical matter continues to grow, the strategic application of gem-dimethyl azetidines is poised to play an increasingly important role in the discovery of next-generation therapeutics.

References

-

Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry.

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). PubMed.

-

Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. (2023). ScienceOpen.

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2017). ACS Publications.

-

Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (N/A). University of Birmingham Research Archive.

-

An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties. (N/A). Benchchem.

-

Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. (N/A). PMC.

-

Application of gem-dimethyl groups. (N/A). ResearchGate.

-

Examples of azetidine‐based bioisosters. (N/A). ResearchGate.

-

US11634419B2 - Dimethyl amino azetidine amides as JAK inhibitors. (N/A). Google Patents.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (N/A). PMC.

-

Effects of ring contraction on the conformational preferences of α-substituted proline analogs. (N/A). Wiley Online Library.

-

Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (N/A). Royal Society of Chemistry.

-

Conformational Analysis. IX. The Gem-Dimethyl Effect. (N/A). ACS Publications.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

-

EP0299513A1 - Azetidine derivatives, compositions and their use. (N/A). Google Patents.

-

Synthesis of building blocks 2, and 3 b,c. Reagents and conditions. (N/A). ResearchGate.

-

Conformational preferences of proline analogues with different ring size. (2007). PubMed.

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). Royal Society of Chemistry.

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (N/A). ChemRxiv.

-

Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.

-

3,3-Dimethylazetidine hydrochloride. (N/A). PubChem.

-

Methods for the Synthesis of Substituted Azetines. (N/A). Organic Chemistry Portal.

-

US9139593B2 - Azetidine compounds, compositions and methods of use. (N/A). Google Patents.

-

The gem-Dimethyl Effect Revisited. (2008). ACS Publications.

-

Advances in synthesis and chemistry of azetidines. (2025). ResearchGate.

-

Supplementary information. (N/A). The Royal Society of Chemistry.

-

The Azetidines. Recent Synthetic Developments. (N/A). Chemical Reviews.

-

Patent Application Publication US 2005/0256310 A1. (2005). Googleapis.

-

EXPERIMENTAL PROCEDURES. (N/A). Beilstein Journals.

-

3,3-dimethylazetidine hydrochloride (C5H11N). (N/A). PubChemLite.

-

3,3-Dimethylazetidine hydrochloride. (N/A). Santa Cruz Biotechnology.

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (N/A). TSI Journals.

-

An In-depth Technical Guide to the Formation of 3,3-Dimethyldiaziridine. (N/A). Benchchem.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 10. baranlab.org [baranlab.org]

- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. 3,3-Dimethylazetidine hydrochloride | C5H12ClN | CID 50988120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3,3-Dimethylazetidine hydrochloride | CAS 89381-03-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. US11634419B2 - Dimethyl amino azetidine amides as JAK inhibitors - Google Patents [patents.google.com]

The Architecture of Innovation: A Technical Guide to Novel Nitrogen Heterocycles as Medicinal Chemistry Scaffolds

Introduction: The Enduring Preeminence of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are foundational pillars in the edifice of medicinal chemistry. Their prevalence in nature, from the nucleobases of DNA and RNA to a vast array of vitamins and alkaloids, underscores their fundamental role in biological processes.[1][2][3][4][5] This inherent bio-relevance has translated into unparalleled success in drug development, with a staggering percentage of FDA-approved small-molecule drugs featuring at least one nitrogen-containing heterocyclic core.[1][2][5][6] More than 75% of drugs approved by the FDA and currently on the market are nitrogen-containing heterocyclic moieties, and this trend is expected to continue.[1]

The unique physicochemical properties imparted by the nitrogen atom are central to their utility. These properties include the ability to engage in hydrogen bonding as both donors and acceptors, participate in metal coordination, and modulate the overall polarity, solubility, and metabolic stability of a molecule.[3][7] The strategic incorporation of nitrogen atoms into a carbocyclic ring, a concept known as bioisosteric replacement, can dramatically enhance a compound's binding affinity and in vitro potency.[3][8][9] For instance, the bioisosteric replacement of a CH group with a nitrogen atom in isoquinoline to form quinazoline resulted in a 4300-fold increase in binding affinity for the 5-HT3A receptor.[3]

This guide provides an in-depth exploration of novel nitrogen heterocyclic scaffolds that are shaping the future of drug discovery. We will delve into the rationale behind their design, innovative synthetic strategies, and their application in developing next-generation therapeutics, moving beyond a mere cataloging of compounds to an analysis of the "why" and "how" that drives medicinal chemistry innovation.

I. The Ascendancy of Fused and Bridged Systems: Expanding Chemical Space

While traditional five- and six-membered nitrogen heterocycles remain workhorses in medicinal chemistry, the exploration of more complex, three-dimensional structures is a key frontier.[10] Fused and bridged systems offer a powerful strategy to rigidly constrain molecular conformation, which can lead to enhanced binding affinity and selectivity for the target protein.

A. Fused Nitrogen Heterocycles: Crafting Rigidity and Novel Interactions

The fusion of two or more rings creates a rigid scaffold that can present functional groups in a well-defined spatial orientation.[11] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in potency.

One prominent class of fused nitrogen heterocycles with significant therapeutic potential is the benzoimidazoles . These scaffolds are found in a variety of clinically used drugs and are being actively investigated for their anticancer properties.[12][13]

Experimental Protocol: Synthesis of a Diaryl-Substituted Benzimidazole as a Tubulin Polymerization Inhibitor

This protocol outlines the synthesis of a novel benzoimidazole derivative designed to overcome multidrug resistance in cancer therapy by inhibiting tubulin polymerization.[14]

Step 1: Synthesis of the Diamine Intermediate

-

To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine.

Step 2: Condensation and Cyclization to Form the Benzimidazole Core

-

Dissolve the crude diamine (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.

-

Add sodium metabisulfite (1.5 eq) and stir the mixture at room temperature for 12 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired benzoimidazole derivative.

Causality of Experimental Choices:

-

The use of tin(II) chloride is a classic and effective method for the reduction of a nitro group to an amine in the presence of other functional groups.

-

Sodium metabisulfite acts as both a catalyst and a mild oxidizing agent in the condensation and subsequent cyclization to form the benzimidazole ring. This one-pot approach enhances the efficiency of the synthesis.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for a novel benzoimidazole derivative.

B. Spiro-Heterocycles: Navigating Three-Dimensional Chemical Space

Spiro-heterocycles, characterized by two rings sharing a single atom, represent a unique and increasingly important class of scaffolds in medicinal chemistry.[15][16] Their inherent three-dimensionality allows for the exploration of novel chemical space and can lead to improved physicochemical properties such as solubility and metabolic stability.[16] Spirocyclic scaffolds are considered "privileged" due to their broad range of biological activities, including anticancer, antimalarial, and antituberculosis properties.

Experimental Protocol: One-Pot Synthesis of a Spiro-Heterocyclic Indeno[1,2-b]quinoxaline via 1,3-Dipolar Cycloaddition

This protocol describes a highly efficient, one-pot synthesis of a complex spiro-heterocycle with potential biological applications.

-

To a solution of indeno[1,2-b]quinoxalin-11-one (1.0 eq) and an α-amino acid (e.g., sarcosine, 1.2 eq) in acetonitrile, add a carbonyl compound (e.g., isatin, 1.1 eq).

-

Stir the mixture at ambient temperature for 8-12 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the spiro-heterocyclic product.

Mechanistic Rationale: This reaction proceeds through the in-situ generation of an azomethine ylide from the condensation of the α-amino acid and the carbonyl compound. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with the indeno[1,2-b]quinoxalin-11-one, which acts as the dipolarophile. This cascade process is highly regio- and diastereoselective, providing rapid access to structurally complex molecules.

Visualization of the Reaction Cascade:

Caption: Cascade reaction for the synthesis of a spiro-heterocycle.

II. The Power of Computational Design in Scaffold Innovation

The integration of computational chemistry has revolutionized the design of novel nitrogen heterocyclic scaffolds.[6][17] Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design are now indispensable tools for guiding synthetic efforts and optimizing the biological activity of lead compounds.[12][17]

A. QSAR-Guided Design of Novel Sphingosine-1-Phosphate (S1P) Receptor Activators

A recent study demonstrated the power of QSAR in the discovery of new S1PR2 activators with potential as osteoanabolic agents.[17] The study utilized existing data on quinoxaline and indole-based S1PR2 activators to build predictive QSAR models.

Key Findings from the QSAR Models: The models revealed that key properties influencing S1PR2 activation include:

-

Van der Waals volume: Indicating the importance of steric interactions with the receptor.

-

Mass and electronegativity: Highlighting the role of electronic properties in binding.

-

Number of 5-membered rings: A structural feature that was found to be favorable for activity.

These computational insights were then used to guide the rational design of a new series of compounds with predicted higher potency.[17]

Data Presentation: Comparison of Parent and Designed Compounds

| Scaffold | Parent Compound Activity (pIC50) | Predicted Activity of Designed Compound (pIC50) | Key Modification |

| Quinoxaline | 6.2 | 7.5 | Addition of a furan ring |

| Indole | 5.8 | 7.1 | Introduction of a trifluoromethyl group |

Logical Relationship Diagram for QSAR-Guided Drug Design:

Caption: A workflow for QSAR-guided drug design.

III. The Versatility of Nitrogen Heterocycles in Targeting Diverse Disease Areas

The structural and functional diversity of novel nitrogen heterocycles allows them to be tailored for a wide range of therapeutic targets.[13][18][19]

A. Anticancer Applications

Nitrogen-containing heterocycles are particularly prominent in anticancer drug discovery.[12][13] They can exert their antitumor effects through a variety of mechanisms, including:

-

Inhibition of protein kinases: Many kinase inhibitors feature a nitrogen heterocyclic core that mimics the adenine ring of ATP.[13]

-

Topoisomerase inhibition: Fused heterocyclic systems can intercalate into DNA and inhibit the action of topoisomerases.[20]

-

Microtubule disruption: As seen with the benzoimidazole example, these compounds can interfere with the dynamics of microtubule assembly and disassembly.[14]

B. Central Nervous System (CNS) Disorders

The ability of nitrogen heterocycles to cross the blood-brain barrier makes them attractive scaffolds for CNS-active drugs.[21] A wide array of nitrogenous heterocyclic moieties, including quinazoline, pyridine, and imidazole, are being investigated for the development of novel antidepressant compounds.[21] These molecules can act as selective serotonin reuptake inhibitors (SSRIs), monoamine oxidase (MAO) inhibitors, or through other mechanisms.[21]

Conclusion and Future Perspectives

The exploration of novel nitrogen heterocyclic scaffolds continues to be a vibrant and highly productive area of medicinal chemistry. The ongoing development of innovative synthetic methodologies, including multicomponent reactions and flow chemistry, is enabling the rapid construction of increasingly complex and diverse molecular architectures.[22][23] Coupled with the predictive power of computational chemistry, researchers are better equipped than ever to design and synthesize the next generation of therapeutics.

The future of this field will likely see a greater emphasis on:

-

Multi-target-directed ligands: Designing single molecules that can modulate multiple biological targets simultaneously.

-

Covalent inhibitors: The use of nitrogen heterocycles as platforms for the development of targeted covalent inhibitors that offer enhanced potency and duration of action.

-

Novel bioisosteric replacements: The continued exploration of new heterocyclic systems as bioisosteres for common functional groups to fine-tune pharmacokinetic and pharmacodynamic properties.[3][24][8][9]

As our understanding of the molecular basis of disease deepens, the versatility and tunability of nitrogen heterocyclic scaffolds will ensure their enduring role at the forefront of drug discovery.

References

-

A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. (2020). National Center for Biotechnology Information. [Link]

-

Computer-guided design of novel nitrogen-based heterocyclic sphingosine-1-phosphate (S1P) activators as osteoanabolic agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE - IIP Series. (n.d.). IIP Series. [Link]

-

Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced Materials - Chemistry Research Journal. (2025). Chemistry Research Journal. [Link]

-

N-heterocycles: Recent Advances in Biological Applications | Bentham Science Publishers. (2023). Bentham Science. [Link]

-

(PDF) Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review - ResearchGate. (2024). ResearchGate. [Link]

-

Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). Frontiers. [Link]

-

Insights into the structure activity relationship of Nitrogen-containing heterocyclics for the development of antidepressant compounds: An updated review | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Advancements in antiviral activity of aza-heterocyclic compounds: a review - PubMed. (2025). National Center for Biotechnology Information. [Link]

-

Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (2017). National Center for Biotechnology Information. [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025). Der Pharma Chemica. [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. (2025). Royal Society of Chemistry. [Link]

-

Heterocycles in Drugs and Drug Discovery - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthetic Utility of Aza Heterocyclics: A Short Review. (2017). International Journal of Trend in Scientific Research and Development. [Link]

-

Structure Activity Relationships - Drug Design Org. (2005). Drug Design Org. [Link]

-

Full article: Key heterocyclic moieties for the next five years of drug discovery and development - Taylor & Francis. (2025). Taylor & Francis Online. [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (n.d.). AUSTRALIAN JOURNAL OF GREEN AND SUSTAINABLE CHEMISTRY. [Link]

-

Synthesis of novel spiro heterocyclic indeno[1,2-b]quinoxaline an - Walsh Medical Media. (n.d.). Walsh Medical Media. [Link]

-

Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents - Bentham Science Publisher. (2023). Bentham Science. [Link]

-

New synthetic routes to nitrogen heterocycles: natural products and novel drug scaffolds - Loughborough University Research Repository. (2017). Loughborough University. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020). Royal Society of Chemistry. [Link]

-

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI. (2023). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Nitrogen Heterocycle-Containing Ursolic Acid Analogs as Antitumor Agents - MDPI. (2019). MDPI. [Link]

-

Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. (2026). MDPI. [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. [Link]

-

CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. (n.d.). LinkedIn. [Link]

-

Computational Rational Design of Bridgehead Nitrogen Heterocyclic Azobenzene Photoswitches - ResearchGate. (2025). ResearchGate. [Link]

-

Medicinal Chemistry. Aza-Heterocycles Motifs in Structure-Based Drug Design - MDPI. (n.d.). MDPI. [Link]

-

Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (2025). Royal Society of Chemistry. [Link]

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). The University of Tokyo. [Link]

-

Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed. (2025). National Center for Biotechnology Information. [Link]

-

Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development | Open Access Journals. (n.d.). Research & Reviews. [Link]

-

Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. (2025). Wiley Online Library. [Link]

-

A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From - Journal of Chemical Reviews. (2025). Journal of Chemical Reviews. [Link]

Sources

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijpsi.org [ijpsi.org]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 6. chemrj.org [chemrj.org]

- 7. researchgate.net [researchgate.net]

- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 9. rroij.com [rroij.com]

- 10. tandfonline.com [tandfonline.com]

- 11. airo.co.in [airo.co.in]

- 12. Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 16. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 17. Computer-guided design of novel nitrogen-based heterocyclic sphingosine-1-phosphate (S1P) activators as osteoanabolic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Advancements in antiviral activity of aza-heterocyclic compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

- 24. elearning.uniroma1.it [elearning.uniroma1.it]

A Deep Dive into the Solubility of 2,2-Dimethylazetidine Hydrochloride: A Technical Guide for the Modern Researcher

Foreword: Navigating the Solubility Landscape of Novel Amines

In the realm of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 2,2-dimethylazetidine hydrochloride, a substituted azetidine moiety of increasing interest in medicinal chemistry.

As a Senior Application Scientist, it is understood that a mere compilation of data is insufficient. True scientific integrity lies in comprehending the "why" behind the numbers. Therefore, this guide is structured not as a rigid data sheet, but as a comprehensive narrative that elucidates the theoretical principles governing the solubility of this compound, coupled with practical, field-proven methodologies for its empirical determination. We will dissect the interplay of its structural features, the pivotal role of its hydrochloride salt form, and the nuanced interactions with various solvent systems, from aqueous media to a spectrum of organic solvents. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to not only understand but also to confidently and accurately determine the solubility profile of 2,2-dimethylazetidine hydrochloride and similar molecules.

Physicochemical Profile of 2,2-Dimethylazetidine Hydrochloride

Before delving into its solubility, a foundational understanding of the molecule's intrinsic properties is essential. 2,2-Dimethylazetidine is a four-membered heterocyclic amine. The presence of the nitrogen atom within the strained ring system imparts a basic character.[1][2] Its conversion to the hydrochloride salt is a common strategy to enhance aqueous solubility and improve handling characteristics of the often-volatile free base.[3]

| Property | Value/Description | Source |

| Chemical Name | 2,2-dimethylazetidine hydrochloride | AChemBlock[4] |

| CAS Number | 1088884-71-2 | ChemicalBook[5] |

| Molecular Formula | C₅H₁₂ClN | Guidechem[6] |

| Molecular Weight | 121.61 g/mol | AChemBlock[4] |

| Appearance | White to gray solid | ChemicalBook[5] |

| Storage Temperature | 0-8 °C | ChemicalBook[5] |

| Predicted LogP | 1.88910 | Guidechem[6] |

| Topological Polar Surface Area | 12.03 Ų | Guidechem[7] |

The predicted octanol-water partition coefficient (LogP) suggests a degree of lipophilicity for the free base. However, the hydrochloride salt form is expected to be significantly more hydrophilic.

Aqueous Solubility: The Power of Ionization

The conversion of the basic 2,2-dimethylazetidine to its hydrochloride salt is the primary determinant of its aqueous solubility. In an aqueous environment, the salt dissociates into the protonated 2,2-dimethylazetidinium cation and the chloride anion.

Caption: Dissolution and hydration of 2,2-dimethylazetidine hydrochloride in water.

This ionization allows for strong ion-dipole interactions with polar water molecules, leading to a significant increase in solubility compared to the free base. Many polar azetidines, especially in their salt form, are highly soluble in water.[1]

The Influence of pH

The pH of the aqueous medium plays a crucial role in the solubility of amine hydrochlorides. The solubility is generally highest at acidic to neutral pH where the ionized form predominates. As the pH increases towards the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. Knowledge of the pH-solubility profile is therefore critical in pre-formulation studies.[8][9]

The Common Ion Effect

It is important to note that the formation of a hydrochloride salt does not universally guarantee enhanced solubility, particularly in environments with a high concentration of chloride ions, such as gastric fluid.[6][7] This phenomenon, known as the common ion effect, can suppress the dissolution of the hydrochloride salt and may lead to a lower solubility than the free base under such conditions.[6]

Solubility in Organic Solvents: A Spectrum of Interactions

The solubility of 2,2-dimethylazetidine hydrochloride in organic solvents is governed by the principle of "like dissolves like." The ionic nature of the salt dictates its solubility profile across solvents of varying polarities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant, which can solvate both the cation and the anion of the salt. Therefore, 2,2-dimethylazetidine hydrochloride is expected to exhibit good solubility in these solvents. For instance, many amine hydrochlorides are very soluble in ethanol.[10]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many salts.[11][12] Acetonitrile, while polar, is generally a weaker solvent for salts compared to DMSO.

-

Low Polarity and Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): Due to the high polarity and ionic character of 2,2-dimethylazetidine hydrochloride, its solubility in these solvents is expected to be low to negligible. Dichloromethane, although a versatile organic solvent, is not adept at solvating ionic species.[13][14] Similarly, ethyl acetate and nonpolar hydrocarbons like hexane are poor solvents for salts.

Predicted Solubility Profile

While empirical data is the gold standard, a predicted solubility profile can guide initial experimental design.

| Solvent | Polarity | Predicted Solubility of 2,2-Dimethylazetidine HCl | Rationale |

| Water | High (Polar Protic) | High | Strong ion-dipole interactions and hydrogen bonding.[1][3] |

| Methanol | High (Polar Protic) | High to Moderate | Good solvation of ions through hydrogen bonding. |

| Ethanol | High (Polar Protic) | Moderate | Similar to methanol, but slightly less polar.[10] |

| DMSO | High (Polar Aprotic) | High to Moderate | Strong dipolar interactions can solvate the cation.[11][12] |

| Acetonitrile | Moderate (Polar Aprotic) | Low | Less effective at solvating ions compared to DMSO. |

| Dichloromethane | Low | Very Low | Poor solvation of ionic compounds.[13][14] |

| Ethyl Acetate | Low | Very Low / Insoluble | Low polarity and inability to effectively solvate ions. |

| Toluene | Nonpolar | Insoluble | Mismatch in polarity. |

| Hexane | Nonpolar | Insoluble | Mismatch in polarity. |

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental design and execution. The shake-flask method remains the gold standard for determining equilibrium solubility.[15]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 2,2-dimethylazetidine hydrochloride in a chosen solvent.

Materials:

-

2,2-Dimethylazetidine hydrochloride

-

Selected solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,2-dimethylazetidine hydrochloride to a series of vials. The excess solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.[15]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any remaining solid particles, centrifuge the sample.

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.

-

-

Analysis:

-

Prepare a series of standard solutions of 2,2-dimethylazetidine hydrochloride of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,2-dimethylazetidine hydrochloride in the sample by interpolating its response on the calibration curve. This concentration represents the equilibrium solubility.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Best Practices and Considerations

-

Purity of Materials: Ensure the purity of both the 2,2-dimethylazetidine hydrochloride and the solvents used, as impurities can significantly affect solubility measurements.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.[15]

-

Solid-State Analysis: It is good practice to analyze the solid material before and after the experiment (e.g., by XRPD) to check for any changes in crystal form.

-

Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of 2,2-dimethylazetidine hydrochloride, grounded in fundamental chemical principles and supported by established experimental methodologies. While specific quantitative data for this compound is not yet widely published, the theoretical framework and practical protocols presented herein equip the researcher with the necessary tools to confidently determine its solubility profile. The high polarity and ionic nature of the hydrochloride salt suggest a strong preference for polar protic solvents, particularly water, with significantly lower solubility in less polar and nonpolar organic media.

Future work should focus on the empirical determination of the solubility of 2,2-dimethylazetidine hydrochloride across a range of pharmaceutically relevant solvents and pH conditions. Such data will be invaluable for the continued development of azetidine-containing molecules as promising therapeutic agents.

References

-

Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: [Link])

-

Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (URL: [Link])

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (URL: [Link])

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines - SciELO. (URL: [Link])

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. (URL: [Link])

-

Predicting Aqueous Solubility - It's Harder Than It Looks. (URL: [Link])

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (URL: [Link])

-

Synthesis and Analysis of Hydrochloride Salts Used as Adulterants - Scholars Crossing. (URL: [Link])

-

Relations of hydrophobicity (log P) of amines with various indices.... - ResearchGate. (URL: [Link])

-

Structure of azetidine‐containing compounds found in nature - ResearchGate. (URL: [Link])

-

dimethylamine hydrochloride. (URL: [Link])

-

2,2-Dimethylazetidine | C5H11N | CID 25159190 - PubChem. (URL: [Link])

-

2,2-diallylazetidine 1H NMR (DMSO-D6, 300MHz). (URL: [Link])

-

Solubility of drugs in ethanol and dmso - ResearchGate. (URL: [Link])

-

Dichloromethane with Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. (URL: [Link])

-

Solubility in Dichloromethane : r/chemhelp - Reddit. (URL: [Link])

-

Dichloromethane - Wikipedia. (URL: [Link])

-

Where can I find solubility data of salts in DMSO? - chemistry - Reddit. (URL: [Link])

-

(2,2-dimethylazetidin-3-yl)methanol (C6H13NO) - PubChemLite. (URL: [Link])

-

Solvent Miscibility Table. (URL: [Link])

-

Description and Solubility - K. (URL: [Link])

-

Ethyl Acetate Solvent Properties. (URL: [Link])

-

Dichloromethane Solvent Properties. (URL: [Link])

-

SOLUBILITY DATA SERIES. (URL: [Link])

-

SOLUBILITY DATA SERIES - GitHub Pages. (URL: [Link])

-

DMSO - gChem. (URL: [Link])

-

Dimethyl sulfoxide - Wikipedia. (URL: [Link])

-

Vapourtec-Solvent-Miscibility-Table.pdf. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. olisystems.com [olisystems.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. 2,2-dimethylazetidine hydrochloride 97% | CAS: 1088884-71-2 | AChemBlock [achemblock.com]

- 5. 2,2-diMethylazetidine HCl CAS#: 1088884-71-2 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dimethylamine hydrochloride [chemister.ru]

- 11. gchemglobal.com [gchemglobal.com]

- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 13. reddit.com [reddit.com]

- 14. Dichloromethane - Wikipedia [en.wikipedia.org]

- 15. scielo.br [scielo.br]

Methodological & Application

synthesis of 2,2-dimethylazetidine hydrochloride from amino acids

Application Note & Protocol

Strategic Synthesis of 2,2-Dimethylazetidine Hydrochloride from Amino Acid Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1][2] The 2,2-dimethylazetidine motif, in particular, serves as a conformationally restricted analog of isopropylamine or a gem-dimethyl-containing fragment, making it a valuable building block for novel therapeutics.[3] This guide provides a comprehensive, in-depth protocol for the synthesis of 2,2-dimethylazetidine hydrochloride, starting from a readily accessible β-amino acid precursor. The chosen synthetic strategy emphasizes robust, well-established chemical transformations and provides expert insights into the causality behind experimental choices, ensuring a reproducible and scalable process.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of strained four-membered rings like azetidines presents unique challenges, primarily due to the ring strain (approx. 25.4 kcal/mol) which makes the ring-closing step energetically demanding.[1][4] The most reliable and widely adopted method for constructing the azetidine core is the intramolecular cyclization of a γ-amino alcohol or its derivatives.[2][5]

Our retrosynthetic strategy for 2,2-dimethylazetidine hydrochloride is therefore based on this proven approach.

Retrosynthetic Pathway:

The final product, 2,2-dimethylazetidine hydrochloride (1) , is derived from the free base (2) . The azetidine ring of (2) can be formed via an intramolecular nucleophilic substitution. This requires a precursor with an amine nucleophile and a leaving group positioned on the γ-carbon. The ideal intermediate is the N-protected γ-amino alcohol (4) , which can be readily activated for cyclization. This key intermediate, 3-(N-tosylamino)-3-methyl-1-butanol (4) , is synthesized by the reduction of the corresponding N-protected β-amino acid (5) . The starting material, 3-amino-3-methylbutanoic acid (6) , is a non-proteinogenic β-amino acid that serves as our conceptual link to the broader class of amino acids.[6]

Caption: Retrosynthetic analysis of 2,2-dimethylazetidine hydrochloride.

This multi-step approach is designed for high fidelity and scalability, with each step employing well-understood and reliable transformations. The tosyl protecting group is strategically chosen for its stability during the reduction step and its ability to be removed under conditions that yield the final hydrochloride salt.

Detailed Experimental Protocols

Part I: Synthesis of N-Tosyl-3-amino-3-methylbutanoic Acid (5)

Principle: The synthesis begins with the protection of the amino group of the starting β-amino acid. A sulfonyl group, specifically p-toluenesulfonyl (tosyl), is selected. This protection is critical as it prevents the amine from acting as a nucleophile in subsequent steps and renders the N-H proton acidic enough for certain transformations if needed, though not in this specific sequence. The reaction is performed under Schotten-Baumann conditions, an aqueous basic environment that facilitates the reaction between the water-insoluble tosyl chloride and the water-soluble amino acid.

Protocol:

-

To a 250 mL round-bottom flask, add 3-amino-3-methylbutanoic acid (6) (5.85 g, 50 mmol).

-

Dissolve the amino acid in 2 M sodium hydroxide (NaOH) solution (50 mL, 100 mmol) and cool the flask to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (10.5 g, 55 mmol, 1.1 eq) in 30 mL of tetrahydrofuran (THF).

-

Add the TsCl solution dropwise to the stirred amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC (Thin Layer Chromatography) using a mobile phase of 10% methanol in dichloromethane (DCM).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted TsCl.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Collect the solid precipitate by vacuum filtration, wash it with cold water (3 x 20 mL), and dry it under high vacuum to yield N-tosyl-3-amino-3-methylbutanoic acid (5) as a white solid.

Part II: Reduction to N-Tosyl-3-amino-3-methyl-1-butanol (4)

Principle: The carboxylic acid functional group is reduced to a primary alcohol to generate the γ-amino alcohol scaffold required for cyclization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Protocol:

-

Set up a 500 mL flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Suspend lithium aluminum hydride (LiAlH₄) (2.85 g, 75 mmol, 1.5 eq) in anhydrous THF (100 mL) under a nitrogen atmosphere and cool to 0 °C.

-

Dissolve the N-tosyl acid (5) (13.55 g, 50 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add the solution of the acid dropwise to the LiAlH₄ suspension over 1 hour. Vigorous gas evolution (H₂) will be observed.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back down to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (3 mL), followed by 15% NaOH solution (3 mL), and finally water (9 mL) (Fieser workup).

-

Stir the resulting granular white suspension vigorously for 1 hour at room temperature.

-

Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol (4). The product is often pure enough for the next step, but can be purified by column chromatography on silica gel (30-50% ethyl acetate in hexanes).

Part III: Cyclization to N-Tosyl-2,2-dimethylazetidine (3)

Principle: This is the crucial ring-forming step. The primary alcohol of the γ-amino alcohol is converted into a good leaving group, typically a mesylate or tosylate. In the presence of a strong, non-nucleophilic base, the N-H proton of the tosylamide is removed, and the resulting anion undergoes an intramolecular Sₙ2 reaction, displacing the leaving group to form the strained azetidine ring.

Protocol (One-Pot Mesylation and Cyclization):

-

Under a nitrogen atmosphere, dissolve the amino alcohol (4) (12.85 g, 50 mmol) in anhydrous DCM (200 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C and add triethylamine (Et₃N) (10.5 mL, 75 mmol, 1.5 eq).

-

Add methanesulfonyl chloride (MsCl) (4.3 mL, 55 mmol, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 1 hour at 0 °C.

-

In a separate flame-dried flask, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 3.0 g, 75 mmol, 1.5 eq) in anhydrous THF (100 mL) at 0 °C.

-

Carefully transfer the cold reaction mixture containing the in situ-formed mesylate to the NaH suspension via cannula.

-

Allow the reaction to warm to room temperature and then heat to 40 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with DCM (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (10-20% ethyl acetate in hexanes) to give N-tosyl-2,2-dimethylazetidine (3) as a white or pale yellow solid.

Part IV: Detosylation and Salt Formation to 2,2-Dimethylazetidine Hydrochloride (1)

Principle: The final step involves the removal of the robust tosyl protecting group. This often requires harsh conditions. A common and effective method is the use of a dissolving metal reduction, such as sodium in liquid ammonia, or treatment with strong acids like HBr in acetic acid. Here, we describe a reductive cleavage using sodium naphthalenide, which is often cleaner. The resulting free amine is volatile and best handled as a stable, crystalline hydrochloride salt.

Protocol:

-

Prepare a solution of sodium naphthalenide: In a flame-dried flask under nitrogen, add naphthalene (8.3 g, 65 mmol, 13 eq) to 100 mL of anhydrous THF. Add fresh sodium metal (1.5 g, 65 mmol, 13 eq) in small pieces and stir at room temperature until a dark green color persists (approx. 2 hours).

-

Dissolve the protected azetidine (3) (1.2 g, 5 mmol) in 20 mL of anhydrous THF.

-

Cool both solutions to -78 °C (dry ice/acetone bath).

-

Slowly add the sodium naphthalenide solution to the azetidine solution via cannula until the green color persists.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

To isolate the free amine, wash the combined organic extracts with 1 M NaOH to remove naphthalene, then with brine. Dry over anhydrous Na₂SO₄. Caution: The free amine is volatile. Proceed immediately to salt formation.

-

Cool the ethereal solution of the free amine (2) to 0 °C.

-

Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic to litmus paper.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 2,2-dimethylazetidine hydrochloride (1).

Data Summary and Characterization

| Compound | Structure No. | Formula | MW ( g/mol ) | Typical Yield | Key ¹H NMR (CDCl₃) δ (ppm) |

| N-Tosyl-3-amino-3-methylbutanoic Acid | 5 | C₁₂H₁₇NO₄S | 271.33 | 85-95% | 7.8-7.3 (Ar-H), 5.5-5.2 (br s, NH), 2.6-2.4 (s, CH₂), 2.4 (s, Ar-CH₃), 1.4 (s, 6H, C(CH₃)₂) |

| N-Tosyl-3-amino-3-methyl-1-butanol | 4 | C₁₂H₁₉NO₃S | 257.35 | 80-90% | 7.8-7.3 (Ar-H), 5.0-4.7 (br s, NH), 3.7 (t, CH₂OH), 2.4 (s, Ar-CH₃), 1.8 (t, CH₂), 1.2 (s, 6H, C(CH₃)₂) |

| N-Tosyl-2,2-dimethylazetidine | 3 | C₁₂H₁₇NO₂S | 239.33 | 65-75% | 7.8-7.3 (Ar-H), 3.2 (t, N-CH₂), 2.4 (s, Ar-CH₃), 2.1 (t, CH₂), 1.5 (s, 6H, C(CH₃)₂) |

| 2,2-Dimethylazetidine HCl | 1 | C₅H₁₂ClN | 121.61 | 70-80% | ~9.5 (br s, 2H, NH₂⁺), 3.8-3.6 (m, 2H, N-CH₂), 2.5-2.3 (m, 2H, CH₂), 1.6 (s, 6H, C(CH₃)₂) |

Note: NMR shifts are approximate and may vary based on solvent and concentration.

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of 2,2-dimethylazetidine HCl.

References

-

Singh, G. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances.

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-247.

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

-

Alcaide, B., & Almendros, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Organic & Inorganic Au, 3(1), 15-29.

-

De Meo, C., et al. (2004). Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. Biopolymers, 76(3), 206-243.

-

Nichols, D. E., et al. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4344-4349.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. ethz.ch [ethz.ch]

Application Notes & Protocols: Strategic Peptide Coupling of 2,2-Dimethylazetidine Hydrochloride

Introduction: The Rising Significance of the 2,2-Dimethylazetidine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. The 2,2-dimethylazetidine moiety has emerged as a valuable structural motif, increasingly incorporated into therapeutic candidates to enhance potency, metabolic stability, and solubility, while reducing off-target effects. Its rigid, four-membered ring structure provides a defined vector for substituents, allowing for precise exploration of chemical space. Furthermore, the gem-dimethyl substitution offers a steric shield, often protecting the amide bond from enzymatic degradation and thereby improving the pharmacokinetic profile of the parent molecule.

However, the very features that make 2,2-dimethylazetidine an attractive building block also present significant challenges during chemical synthesis. The secondary amine is sterically hindered, which can dramatically slow the kinetics of amide bond formation. Moreover, this amine is commonly supplied as a hydrochloride salt to improve its stability and handling, which necessitates careful consideration of the reaction stoichiometry, particularly concerning the choice and quantity of base.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of peptide coupling reactions with 2,2-dimethylazetidine hydrochloride. We will delve into the mechanistic rationale behind selecting optimal coupling conditions, present detailed, field-proven protocols, and offer troubleshooting strategies to ensure successful and reproducible outcomes.

PART 1: The Mechanistic Underpinnings of Coupling a Sterically Hindered Secondary Amine Hydrochloride

The successful acylation of 2,2-dimethylazetidine hydrochloride hinges on overcoming two primary obstacles: the steric hindrance posed by the two methyl groups adjacent to the nitrogen atom, and the presence of the hydrochloride salt.

-

Steric Hindrance : The gem-dimethyl groups on the azetidine ring physically obstruct the approach of the activated carboxylic acid to the nitrogen's lone pair of electrons. This steric clash significantly raises the activation energy of the coupling reaction, often rendering standard coupling reagents like DCC or EDC/HOBt less effective, leading to low yields or incomplete reactions.[1][2] To circumvent this, more potent activating agents are required to generate a highly reactive ester intermediate that can be readily attacked by the hindered amine.

-

The Hydrochloride Salt : 2,2-Dimethylazetidine is typically supplied as a hydrochloride salt for enhanced stability. In the reaction mixture, this salt exists as an equilibrium between the protonated azetidinium chloride and the free amine. For the coupling reaction to proceed, the free amine must be the nucleophile. Therefore, a sufficient amount of a non-nucleophilic base is required not only to neutralize the hydrochloride salt but also to facilitate the activation of the carboxylic acid and drive the coupling reaction to completion. A common pitfall is underestimating the amount of base required, leading to a stalled reaction.

The General Mechanism of Amide Bond Formation

The formation of an amide bond is a two-step process: activation of the carboxylic acid, followed by nucleophilic attack by the amine.[3] The choice of coupling reagent dictates the nature of the activated intermediate.

Caption: General workflow for coupling a carboxylic acid with 2,2-dimethylazetidine hydrochloride.

PART 2: Comparative Analysis of Coupling Reagents and Optimized Protocols

The selection of the appropriate coupling reagent is paramount for the successful acylation of 2,2-dimethylazetidine. Below is a comparative analysis of commonly used reagents, followed by detailed experimental protocols.

Data Presentation: Comparison of Coupling Reagent Performance

| Coupling Reagent System | Class | Relative Reactivity for Hindered Amines | Key Advantages | Potential Drawbacks |

| HATU / DIPEA | Aminium/Uronium Salt | Excellent | High efficiency, rapid kinetics, suppresses racemization.[4][5] | Can cause guanidinylation of the amine if used in excess; higher cost.[4] |

| HBTU / DIPEA | Aminium/Uronium Salt | Good to Excellent | Very effective, slightly less reactive but more cost-effective than HATU.[2] | Slower reaction times compared to HATU; potential for guanidinylation. |

| EDC / HOBt / DIPEA | Carbodiimide | Moderate to Poor | Cost-effective, water-soluble byproducts simplify workup.[2][3] | Often requires longer reaction times and elevated temperatures; lower yields with hindered amines.[2] |

Experimental Protocols

Materials and General Considerations:

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP) are recommended. Ensure solvents are of high purity and low water content.[6]

-

Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. DIPEA is generally preferred.[4][7]

-

Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates or when high yield and purity are critical. HATU is particularly effective for coupling sterically hindered amino acids and secondary amines.[5][8]

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: Add HATU (1.1–1.2 eq) to the solution.

-

Base Addition: Add DIPEA (3.0 eq). The use of three equivalents is critical: one to neutralize the 2,2-dimethylazetidine hydrochloride, one to facilitate the carboxylic acid activation, and a slight excess to drive the reaction.

-

Pre-activation: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes. This pre-activation step forms the highly reactive OAt-active ester.[4][7]

-

Amine Addition: Add 2,2-dimethylazetidine hydrochloride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1–4 hours.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Caption: Experimental workflow for HATU-mediated coupling of 2,2-dimethylazetidine HCl.

Protocol 2: Cost-Effective Coupling using HBTU

HBTU offers a good balance between reactivity and cost. The procedure is very similar to that for HATU.

Step-by-Step Methodology:

-

Follow steps 1-4 as in Protocol 1, substituting HBTU (1.1–1.2 eq) for HATU.

-

Pre-activation with HBTU may require slightly longer, around 30 minutes.

-

Proceed with steps 6-9 as outlined in Protocol 1. Reaction times may be slightly longer than with HATU.

Protocol 3: Classical Approach using EDC/HOBt

This method is less potent and should be reserved for less sterically demanding carboxylic acids or when cost is a primary concern. Optimization may be required.

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 2,2-dimethylazetidine hydrochloride (1.1 eq).

-

Dissolution: Dissolve the mixture in anhydrous DMF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

-

EDC Addition: Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Gentle heating (40–50 °C) may be necessary to drive the reaction to completion, but this increases the risk of racemization for chiral substrates.[9]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Follow the work-up and purification steps as described in Protocol 1.

PART 3: Purification and Characterization

Purification:

The resulting N-acylated 2,2-dimethylazetidines can be purified by silica gel column chromatography. Due to the basicity of the azetidine nitrogen, peak tailing may be observed.[10] This can often be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system.[10]

Characterization:

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. In ¹H NMR, look for the characteristic signals of the 2,2-dimethylazetidine moiety, including the gem-dimethyl singlet and the two methylene triplets. Upon acylation, a significant downfield shift of the methylene protons adjacent to the nitrogen is expected.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.

Conclusion and Trustworthiness Statement

The protocols described herein are designed to be self-validating systems. The clear distinction in reactivity between the coupling reagents allows for a logical progression in experimental design. If a reaction with EDC/HOBt fails, moving to the more potent HBTU or HATU systems provides a rational, stepwise approach to overcoming the steric and electronic challenges posed by 2,2-dimethylazetidine hydrochloride. The emphasis on stoichiometric control of the base and the option for pre-activation are critical parameters derived from established mechanistic principles to ensure reaction success. By understanding the causality behind these experimental choices, researchers can confidently and reproducibly synthesize these valuable amide-containing molecules.

References

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium. Retrieved from [Link]

-

Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

C&EN. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

PubMed. (2002, September 12). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Wiley Online Library. (2025, August 6). Mild method for the synthesis of amidines by the electrophilic activation of amides. Retrieved from [Link]

-

Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

-

IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

-

Frontiers. (2021, August 17). A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. Retrieved from [Link]

-

Frontiers. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

-